(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. These compounds are characterized by a phenyl ring attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as 2-propan-2-ylphenylacetic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through an amination reaction, often using reagents like ammonia or an amine donor.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Modulating intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simple phenylethylamine structure without additional substituents.
Amphetamine: A phenylethylamine derivative with a methyl group on the alpha carbon.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.
Uniqueness
(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry. These features may confer distinct pharmacological properties and biological activities compared to other phenylethylamine derivatives.
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)10-6-4-5-7-11(10)9(3)12;/h4-9H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBALAQTKKLIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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